[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine
Brand Name: Vulcanchem
CAS No.: 18228-80-3
VCID: VC11515687
InChI: InChI=1S/C11H17Cl2N2O2P/c12-6-8-15(9-7-13)18(14,16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,16)
SMILES:
Molecular Formula: C11H17Cl2N2O2P
Molecular Weight: 311.14 g/mol

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine

CAS No.: 18228-80-3

Cat. No.: VC11515687

Molecular Formula: C11H17Cl2N2O2P

Molecular Weight: 311.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine - 18228-80-3

Specification

CAS No. 18228-80-3
Molecular Formula C11H17Cl2N2O2P
Molecular Weight 311.14 g/mol
IUPAC Name N-[amino(phenylmethoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Standard InChI InChI=1S/C11H17Cl2N2O2P/c12-6-8-15(9-7-13)18(14,16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,16)
Standard InChI Key JSZWFLWJWIMZLD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COP(=O)(N)N(CCCl)CCCl

Introduction

[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine, also known as phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, benzyl ester, is a chemical compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound is closely related to other phosphorodiamidic acids, which are known for their role in various chemical syntheses and biological activities.

Synthesis and Applications

Given its structure, it may have potential applications in organic synthesis or as an intermediate in the production of other compounds with biological activity. The presence of the benzyl group and the bis(2-chloroethyl)amine moiety suggests it could be used in reactions requiring these functional groups.

Biological and Chemical Significance

While specific biological data on [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is limited, compounds with similar structures, such as bis(2-chloroethyl)amine derivatives, have been studied for their potential biological activities. For example, bis(2-chloroethyl)amine-containing compounds have been explored for their cytotoxic properties and as potential inhibitors in biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator